molecular formula C18H29NO2 B4886673 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Cat. No.: B4886673
M. Wt: 291.4 g/mol
InChI Key: CUNIWPODXJQILN-UHFFFAOYSA-N
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Description

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a 3,4-dimethylphenoxy group

Preparation Methods

The synthesis of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the 3,4-dimethylphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with 4-methylpiperidine under controlled conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with similar compounds such as:

    1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone: This compound has a similar phenoxy group but differs in its functional groups and overall structure.

    N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Another related compound with a different amine group, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-6-8-19(9-7-15)10-11-20-12-13-21-18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIWPODXJQILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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